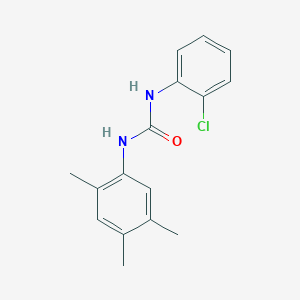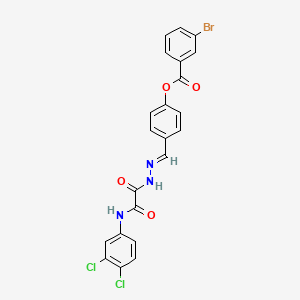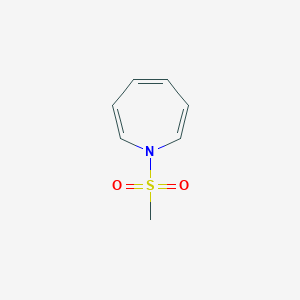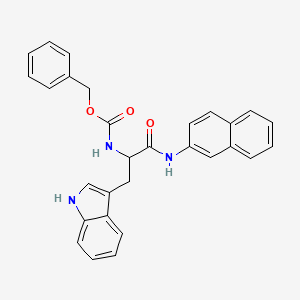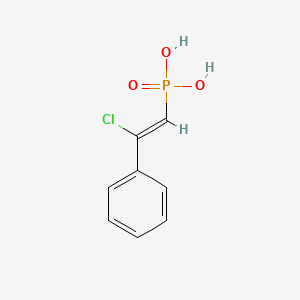
7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid is an organic compound with the molecular formula C14H7NO5 It is a derivative of fluorene, characterized by the presence of a nitro group at the 7th position, a ketone group at the 9th position, and a carboxylic acid group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid typically involves the nitration of 9-oxo-9H-fluorene-1-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 7-nitro-9-oxo-9H-fluorene-1,4-dicarboxylic acid.
Reduction: Formation of 7-amino-9-oxo-9H-fluorene-1-carboxylic acid.
Substitution: Formation of halogenated derivatives such as 7-bromo-9-oxo-9H-fluorene-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
7-Nitro-9-oxo-9H-fluoren-1-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Erforscht für seine potenzielle Verwendung in der Arzneimittelentwicklung, insbesondere bei der Entwicklung neuartiger Therapeutika.
Industrie: Wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Materialien mit spezifischen chemischen Eigenschaften verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 7-Nitro-9-oxo-9H-fluoren-1-carbonsäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren und zu verschiedenen biologischen Effekten führen. Die Fähigkeit der Verbindung, elektrophile aromatische Substitutionen zu durchlaufen, ermöglicht es ihr auch, biologische Moleküle zu modifizieren, was möglicherweise normale Zellfunktionen stört.
Ähnliche Verbindungen:
9-Oxo-9H-fluoren-1-carbonsäure: Fehlt die Nitrogruppe, wodurch sie in bestimmten chemischen Reaktionen weniger reaktiv ist.
7-Nitro-9-oxo-9H-fluoren-4-carbonsäure: Ähnliche Struktur, aber mit der Carbonsäuregruppe an einer anderen Position, was zu unterschiedlicher Reaktivität und Anwendung führt.
2,7-Dinitro-9-oxo-9H-fluoren-1-carbonsäure: Enthält eine zusätzliche Nitrogruppe, wodurch ihre Reaktivität und potenzielle biologische Aktivität erhöht wird.
Einzigartigkeit: 7-Nitro-9-oxo-9H-fluoren-1-carbonsäure ist aufgrund der spezifischen Positionierung seiner funktionellen Gruppen einzigartig, was ihr bestimmte chemische und biologische Eigenschaften verleiht.
Wirkmechanismus
The mechanism of action of 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to modify biological molecules, potentially disrupting normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
9-Oxo-9H-fluorene-1-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitro-9-oxo-9H-fluorene-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to different reactivity and applications.
2,7-Dinitro-9-oxo-9H-fluorene-1-carboxylic acid: Contains an additional nitro group, increasing its reactivity and potential biological activity.
Uniqueness: 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
91651-26-2 |
|---|---|
Molekularformel |
C14H7NO5 |
Molekulargewicht |
269.21 g/mol |
IUPAC-Name |
7-nitro-9-oxofluorene-1-carboxylic acid |
InChI |
InChI=1S/C14H7NO5/c16-13-11-6-7(15(19)20)4-5-8(11)9-2-1-3-10(12(9)13)14(17)18/h1-6H,(H,17,18) |
InChI-Schlüssel |
OPQIPTHMHAOFOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


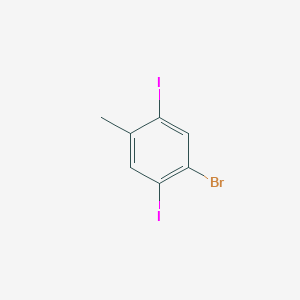
![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)
